molecular formula C10H8BrFN2 B13186407 5-Bromo-6-fluoro-8-methylquinolin-3-amine

5-Bromo-6-fluoro-8-methylquinolin-3-amine

Cat. No.: B13186407
M. Wt: 255.09 g/mol
InChI Key: WIZDWJSKJSMFIO-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-8-methylquinolin-3-amine is a useful research compound. Its molecular formula is C10H8BrFN2 and its molecular weight is 255.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-fluoro-8-methylquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-8-methylquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

5-bromo-6-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H8BrFN2/c1-5-2-8(12)9(11)7-3-6(13)4-14-10(5)7/h2-4H,13H2,1H3

InChI Key

WIZDWJSKJSMFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC(=C2)N)Br)F

Origin of Product

United States

Biological Activity

5-Bromo-6-fluoro-8-methylquinolin-3-amine is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique substitution pattern with a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 8-position of the quinoline ring. These substitutions influence its reactivity and biological interactions.

Antimicrobial Activity

5-Bromo-6-fluoro-8-methylquinolin-3-amine has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (E. coli)4
Klebsiella pneumoniae8
Pseudomonas aeruginosa16

The compound's efficacy is attributed to its ability to inhibit bacterial growth by targeting essential enzymes involved in DNA replication and synthesis. For instance, it has been shown to interact with DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA management .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been found to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MES-SA (sarcoma)0.49
MES-SA/Dx5 (MDR)0.20

In vitro studies indicate that 5-Bromo-6-fluoro-8-methylquinolin-3-amine can effectively reduce cell viability in multidrug-resistant cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against viral strains that are resistant to conventional treatments. The mechanism appears to involve interference with viral replication processes, although further research is needed to elucidate these pathways fully.

The biological activity of 5-Bromo-6-fluoro-8-methylquinolin-3-amine is largely governed by its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in bacterial DNA replication.
  • Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways relevant to cancer progression.
  • Metal Ion Chelation : The ability to chelate metal ions essential for microbial growth contributes to its antimicrobial efficacy .

Case Studies

Several case studies have documented the effectiveness of 5-Bromo-6-fluoro-8-methylquinolin-3-amine in clinical settings:

  • Case Study on Antimicrobial Resistance : A study assessed the compound's effectiveness against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. Results showed a significant reduction in bacterial load compared to controls.
  • Evaluation in Cancer Models : In vivo studies using murine models demonstrated that treatment with this compound led to significant tumor regression in models of sarcoma, highlighting its potential as an anticancer agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.